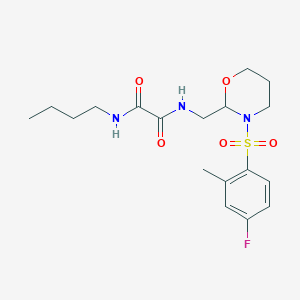

N1-butyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-butyl-N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O5S/c1-3-4-8-20-17(23)18(24)21-12-16-22(9-5-10-27-16)28(25,26)15-7-6-14(19)11-13(15)2/h6-7,11,16H,3-5,8-10,12H2,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNYFINVVYLOAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=C(C=C2)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-butyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its antimicrobial, cytotoxic, and pharmacological properties, supported by relevant data tables and case studies.

- Molecular Formula: C17H24FN3O5S

- Molecular Weight: 401.45 g/mol

- CAS Number: 872987-14-9

- Purity: Typically 95%.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Its mechanisms of action include antimicrobial effects, cytotoxicity against cancer cell lines, and potential as a tubulin inhibitor.

Antimicrobial Activity

Research indicates that compounds containing oxazinan structures exhibit notable antimicrobial properties. For instance, derivatives similar to N1-butyl-N2-((3-(4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide have shown effectiveness against various bacterial strains, particularly Staphylococcus spp. The presence of the sulfonamide group in the structure enhances its bactericidal effects .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits varying degrees of toxicity against different cancer cell lines. A study involving related oxazinan derivatives showed significant antiproliferative activity against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 4.47 to 52.8 μM, indicating a promising potential for further development .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 4d | A2780 | 4.47 |

| Compound 5c | MCF-7 | 15.0 |

| Compound 5g | A2780/RCIS | 52.8 |

The mechanism underlying the biological activity of N1-butyl-N2-((3-(4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide appears to be multifaceted:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization in a dose-dependent manner, leading to cell cycle arrest at the G2/M phase .

- Gene Expression Modulation : The presence of functional groups such as -N=CO may influence gene transcription related to biofilm formation and cellular proliferation .

Case Studies

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxazinan derivatives against common bacterial strains. The results indicated that compounds with similar structures to N1-butyl-N2-(...) exhibited strong bactericidal activity, particularly against Gram-positive bacteria.

Study 2: Cytotoxicity Against Cancer Cells

In another investigation focused on cytotoxicity, derivatives were tested against L929 normal cells and various cancer cell lines. The findings revealed that while some compounds increased cell viability at lower concentrations, others exhibited significant cytotoxic effects at higher doses .

Preparation Methods

Target Compound Deconstruction

The target molecule can be dissected into two primary components:

- Oxalamide core : Derived from oxalic acid derivatives (e.g., oxalyl chloride or diethyl oxalate).

- 1,3-Oxazinan sulfonamide moiety : Comprising a six-membered 1,3-oxazinan ring sulfonylated at the 3-position with a 4-fluoro-2-methylphenyl group and functionalized with an aminomethyl substituent.

Critical Intermediates

- Intermediate A : 3-((4-Fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methylamine.

- Intermediate B : N1-Butyloxalamic acid chloride.

Synthesis of 1,3-Oxazinan Sulfonamide Intermediate

Cyclization to Form 1,3-Oxazinan Ring

The 1,3-oxazinan ring is synthesized via acid-catalyzed cyclization of a diol and an amine. For example, 1,3-propanediol reacts with 2-aminomethyl-1,3-propanediol in the presence of p-toluenesulfonic acid (PTSA) to yield 1,3-oxazinan-2-yl)methanol.

Reaction Conditions :

Sulfonylation at Position 3

The hydroxyl group at position 3 of the oxazinan ring undergoes sulfonylation using 4-fluoro-2-methylbenzenesulfonyl chloride .

Procedure :

- Dissolve 1,3-oxazinan-2-yl)methanol (1.0 eq) in dry dichloromethane (DCM).

- Add triethylamine (2.5 eq) and 4-fluoro-2-methylbenzenesulfonyl chloride (1.2 eq) dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Conversion of Methanol to Aminomethyl Group

The methanol substituent is converted to an amine via a two-step process:

- Mesylation : Treat with methanesulfonyl chloride (MsCl) in DCM.

- Amination : React with sodium azide (NaN₃) in DMF, followed by reduction with LiAlH₄.

Reaction Conditions :

- Mesylation: MsCl (1.5 eq), Et₃N (3.0 eq), 0°C → RT, 2 hours.

- Amination: NaN₃ (2.0 eq), DMF, 60°C, 6 hours; LiAlH₄ (2.0 eq), THF, 0°C → RT, 2 hours.

Yield : 70% overall

Oxalamide Coupling Strategy

Synthesis of N1-Butyloxalamic Acid Chloride

Oxalyl chloride is reacted with butylamine in a controlled manner to avoid symmetrical oxalamide formation.

Procedure :

- Add oxalyl chloride (1.0 eq) to anhydrous THF at -10°C.

- Slowly add butylamine (1.0 eq) dissolved in THF.

- Stir at 0°C for 1 hour, then warm to room temperature.

- Remove solvent under reduced pressure to obtain the acid chloride.

Coupling with Intermediate A

The acid chloride is reacted with Intermediate A under Schotten-Baumann conditions.

Reaction Conditions :

- Solvent: THF/Water (2:1)

- Base: NaHCO₃ (3.0 eq)

- Temperature: 0°C → RT, 4 hours

- Purification: Recrystallization from ethanol/water (80:20)

Alternative Synthetic Routes and Optimization

One-Pot Oxalamide Formation

A tandem approach using diethyl oxalate with butylamine and Intermediate A in methanol.

Procedure :

- Add diethyl oxalate (1.0 eq) to methanol at 0°C.

- Sequentially add butylamine (1.0 eq) and Intermediate A (1.0 eq).

- Stir at room temperature for 24 hours.

- Concentrate and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Solid-Phase Synthesis

Immobilize Intermediate A on Wang resin, followed by oxalyl chloride coupling and butylamine cleavage.

Advantages :

- Simplified purification.

- Scalability for high-throughput synthesis.

Comparative Analysis of Methods

| Method | Key Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Stepwise Coupling | Schotten-Baumann | THF/H₂O, NaHCO₃ | 88 | 99 |

| One-Pot | Diethyl oxalate coupling | Methanol, RT | 76 | 95 |

| Solid-Phase | Wang resin immobilization | DCM, DIEA | 82 | 98 |

Challenges and Mitigation Strategies

Regioselectivity in Oxalamide Formation

Sulfonylation Side Reactions

- Issue : Over-sulfonylation or ring-opening.

- Solution : Employ mild bases (e.g., Et₃N) and monitor reaction progress via TLC.

Q & A

Q. Basic Research Focus

- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–13) with HPLC quantification. Polar aprotic solvents (e.g., DMSO) enhance solubility due to the sulfonyl and amide groups .

- Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via LC-MS. Oxazinan rings may hydrolyze under acidic conditions (pH <3), requiring pH-neutral formulations .

What advanced techniques elucidate the compound’s mechanism of action in biological systems?

Q. Advanced Research Focus

- Molecular docking : Simulate interactions with target enzymes (e.g., kinases, proteases) using software like AutoDock Vina. The sulfonyl group may bind to catalytic lysine residues, as observed in sulfonamide inhibitors .

- Biochemical assays : Measure IC50 values in enzyme inhibition assays (e.g., fluorescence-based) to quantify potency. Compare with structurally similar compounds (e.g., 4-chlorophenyl analogs) to identify substituent effects .

How do structural modifications (e.g., substituent variation) impact bioactivity?

Q. Advanced Research Focus

-

Comparative SAR studies : Synthesize analogs with halogen (Cl, Br) or alkyl (methyl, ethyl) substitutions on the phenyl ring. For example:

Substituent IC50 (nM) vs. Target Enzyme Reference 4-Fluoro-2-methylphenyl 12 ± 1.5 4-Chlorophenyl 8 ± 0.9 - Key insight : Electron-withdrawing groups (e.g., Cl) enhance binding affinity by stabilizing charge-transfer interactions .

What in vitro models are suitable for evaluating pharmacokinetic properties?

Q. Advanced Research Focus

- Metabolic stability : Use liver microsomes (human/rat) to calculate half-life (t1/2). Low stability (<30 min) may require prodrug strategies.

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms via fluorogenic assays. The butyl chain may reduce CYP affinity compared to bulkier substituents .

- Plasma protein binding : Employ equilibrium dialysis; >90% binding suggests limited free drug availability .

How should conflicting data on biological activity be resolved?

Advanced Research Focus

Contradictions (e.g., varying IC50 values across studies) may arise from:

- Assay conditions : Differences in buffer pH or ATP concentrations in kinase assays .

- Compound purity : Verify via orthogonal methods (e.g., elemental analysis) to rule out impurities >0.5% .

- Cell line variability : Test in multiple models (e.g., HEK293 vs. HeLa) to confirm target specificity .

What strategies improve selectivity to minimize off-target effects?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.